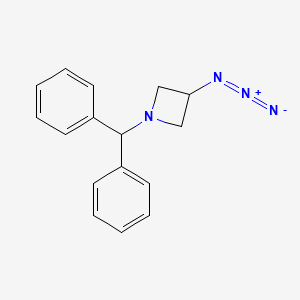

3-Azido-1-benzhydrylazetidine

Description

Significance of Azetidine (B1206935) Scaffolds in Contemporary Organic Synthesis

Azetidines, which are four-membered nitrogen-containing heterocycles, represent a crucial structural motif in the fields of organic synthesis and medicinal chemistry. researchgate.net The defining feature of the azetidine ring is its significant strain energy, estimated to be around 25.4 kcal/mol. This inherent strain is intermediate between that of the highly reactive, less stable three-membered aziridines and the more stable, unreactive five-membered pyrrolidines. rsc.org This unique characteristic makes azetidines stable enough for practical handling while also being susceptible to specific ring-opening reactions under controlled conditions, providing a powerful tool for synthetic chemists. researchgate.net

The rigid, four-membered ring structure is considered a "privileged scaffold" in drug discovery. rsc.orgacs.org Its incorporation into drug molecules can enhance metabolic stability and improve binding interactions with biological targets. unm.edu Consequently, the azetidine core is found in a growing number of approved pharmaceutical agents and serves as a key building block in the development of novel therapeutics. nih.govrsc.org The pursuit of new methods to synthesize and functionalize azetidines remains an active and important area of chemical research. researchgate.net

Overview of Azide (B81097) Functionality as a Synthetic Handle

The azide group (–N₃) is an exceptionally versatile functional group in organic synthesis, primarily due to its unique reactivity and its role as a source of nitrogen. rsc.org Organic azides are relatively stable yet energetically rich, allowing them to participate in a wide array of chemical transformations. rsc.org One of their most prominent roles is as a precursor to primary amines. The azide group can be cleanly and efficiently reduced to an amine (–NH₂) through methods such as the Staudinger reaction (using phosphines like triphenylphosphine) or catalytic hydrogenation. wikipedia.org This transformation is highly valued for its reliability and mild conditions.

Furthermore, azides are classic 1,3-dipoles and readily undergo 1,3-dipolar cycloaddition reactions, most famously in the azide-alkyne Huisgen cycloaddition, often referred to as "click chemistry". wikipedia.orgyoutube.com This reaction forms a stable, aromatic triazole ring and is known for its high efficiency, regioselectivity (especially in its copper-catalyzed variant), and broad functional group tolerance. rsc.orgyoutube.com This reactivity allows for the straightforward linking of different molecular fragments, with applications ranging from materials science to bioconjugation. rsc.org The azide's ability to act as an electrophile, nucleophile, or radical acceptor makes it a powerful synthetic handle for constructing complex nitrogen-containing molecules.

Research Trajectory of 3-Azido-1-benzhydrylazetidine within Azetidine Chemistry

The research trajectory of this compound is primarily focused on its role as a key synthetic intermediate. It combines the desirable structural features of the azetidine scaffold with the versatile reactivity of the azide functional group. Its main application is in the synthesis of 3-amino-1-benzhydrylazetidine, a valuable building block for more complex molecules in pharmaceutical research. researchgate.net

Synthesis

The most common route to this compound involves a two-step sequence starting from the corresponding alcohol, 1-benzhydrylazetidin-3-ol (B14779). researchgate.net The hydroxyl group is first converted into a better leaving group, typically a mesylate, by reacting it with methanesulfonyl chloride. This activated intermediate then undergoes nucleophilic substitution with an azide source, such as sodium azide, to yield the target compound. rsc.org

Table 1: Synthesis of this compound

| Step | Reaction | Key Reagents | Typical Yield |

| 1 | Mesylation of Alcohol | 1-benzhydrylazetidin-3-ol, Methanesulfonyl chloride, Triethylamine (B128534) | ~98% |

| 2 | Azide Substitution | 1-benzhydryl-3-methanesulfonylazetidine, Sodium azide (NaN₃), DMF | ~85% |

This table summarizes a representative synthetic pathway. Conditions and yields can vary based on specific experimental parameters.

Reactions and Synthetic Utility

The primary utility of this compound is derived from the reactivity of its azide group. Its research applications are centered on its conversion into other functional groups, making it a stable and storable precursor to the more reactive amine.

Reduction to Amine: The most documented transformation is the reduction of the azide to a primary amine to form 3-amino-1-benzhydrylazetidine. researchgate.net This is a critical step as the resulting amino-azetidine is a sought-after synthon. The Staudinger reduction, which uses triphenylphosphine (B44618) followed by a water quench, is a well-established method for this conversion. Other methods, like thiol-mediated reduction or catalytic hydrogenation, are also general strategies for reducing alkyl azides. nih.govwikipedia.org

1,3-Dipolar Cycloaddition: While less specifically documented for this exact molecule, the azide group is universally known to participate in 1,3-dipolar cycloadditions with alkynes to form 1,2,3-triazoles. wikipedia.orgyoutube.com This "click" reaction provides a highly efficient method for covalently linking the azetidine scaffold to other molecules containing an alkyne, enabling the construction of more complex and diverse chemical structures. rsc.orgrsc.org

Table 2: Key Chemical Reactions of this compound

| Reaction Type | Reactant | Product Type | Significance |

| Reduction | Triphenylphosphine (Staudinger) or H₂/Catalyst | Primary Amine | Forms the key building block 3-amino-1-benzhydrylazetidine. |

| 1,3-Dipolar Cycloaddition | Alkyne (R-C≡CH) | 1,2,3-Triazole | Links the azetidine scaffold to other molecular fragments via click chemistry. wikipedia.orgyoutube.com |

Structure

3D Structure

Properties

Molecular Formula |

C16H16N4 |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

3-azido-1-benzhydrylazetidine |

InChI |

InChI=1S/C16H16N4/c17-19-18-15-11-20(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |

InChI Key |

VFKMFKHCLFGETC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 Azido 1 Benzhydrylazetidine and Analogues

Direct Azidation Approaches for Azetidine (B1206935) Systems

Direct azidation methods are among the most straightforward strategies for the synthesis of 3-azido-1-benzhydrylazetidine. These approaches typically involve nucleophilic substitution reactions where a suitable leaving group at the 3-position of the 1-benzhydrylazetidine (B26936) ring is displaced by an azide (B81097) ion. Modern catalytic methods are also emerging as potential routes.

Nucleophilic Substitution Reactions with Azide Sources

Nucleophilic substitution is a cornerstone of organic synthesis and provides a reliable pathway to 3-azidoazetidines. The success of this approach hinges on the presence of a good leaving group at the target carbon, which can be readily displaced by the azide nucleophile.

The direct displacement of a halide from a 3-halo-1-benzhydrylazetidine precursor represents a classic Sₙ2 pathway for the synthesis of the target compound. In this method, a 3-chloro- or 3-bromo-1-benzhydrylazetidine is treated with an azide salt, typically sodium azide (NaN₃), in a polar aprotic solvent.

The reaction proceeds via a bimolecular nucleophilic substitution mechanism. The azide ion (N₃⁻) acts as a potent nucleophile, attacking the electrophilic carbon at the 3-position of the azetidine ring and displacing the halide leaving group. The choice of solvent is crucial for reaction efficiency; solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly used as they effectively solvate the cation of the azide salt while leaving the azide anion highly reactive.

Table 1: Representative Reaction Conditions for Azidation of 3-Haloazetidines

| Precursor | Azide Source | Solvent | Temperature | Yield |

| 1-Benzhydryl-3-chloroazetidine | NaN₃ | DMF | 50-80 °C | Fair |

| 1-Benzhydryl-3-bromoazetidine | NaN₃ | DMSO | 25-60 °C | Good |

An alternative and often more efficient method involves the conversion of the hydroxyl group of 1-benzhydrylazetidin-3-ol (B14779) into a superior leaving group, such as a sulfonate ester. This two-step sequence begins with the reaction of the parent alcohol with a sulfonyl chloride, like methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), in the presence of a base such as triethylamine (B128534) (Et₃N). This reaction forms a stable mesylate or tosylate intermediate.

This sulfonate ester intermediate is highly susceptible to nucleophilic attack. Subsequent treatment with sodium azide, often in the same reaction vessel or after isolation, leads to the efficient displacement of the sulfonate group to yield this compound. This route is often preferred over the halide displacement due to the excellent leaving group ability of sulfonates and the typically milder reaction conditions required. Research into the synthesis of 3-amino-1-benzhydrylazetidine has established a robust procedure for the formation of the mesylate intermediate from 1-benzhydrylazetidin-3-ol, noting that subsequent azide displacement is a viable pathway. researchgate.net

Table 2: Two-Step Azidation via Sulfonate Ester Displacement

| Step | Reagents | Product | Typical Conditions |

| 1 | 1-Benzhydrylazetidin-3-ol, MsCl, Et₃N | 1-Benzhydrylazetidin-3-yl methanesulfonate | Acetonitrile (MeCN), 0-25 °C |

| 2 | Mesylate Intermediate, NaN₃ | This compound | DMF or Isopropanol/Water, 60-80 °C |

Metal-Catalyzed Azidation Reactions for Azetidine Precursors

Recent advancements in organometallic chemistry have introduced powerful new methods for forming C–N bonds. While specific applications to the 1-benzhydrylazetidine system are not yet widely reported, these catalytic approaches represent the cutting edge of synthetic methodology.

Copper catalysis has emerged as a versatile tool for azidation reactions. These methods can potentially be applied to azetidine precursors through various strategies, such as the azidation of C-H bonds or the coupling of organoboron reagents with an azide source. For instance, a hypothetical copper-catalyzed C-H azidation would involve the direct conversion of a C-H bond at the 3-position of the azetidine ring into a C-N₃ bond, using a suitable copper catalyst and an azide source. This would be a highly atom-economical approach, avoiding the need for pre-functionalization with a leaving group. While powerful, the challenge lies in achieving regioselectivity at the desired position on the azetidine ring.

Indirect Synthetic Routes via Transformation of Other Azetidine Derivatives

Indirect routes involve the synthesis of a 3-substituted azetidine derivative which is then chemically transformed into the desired 3-azido functionality. This approach can be advantageous if the starting functional group is more readily accessible than a suitable leaving group.

A prominent example of an indirect route begins with 3-amino-1-benzhydrylazetidine, whose synthesis from 1-benzhydrylazetidin-3-ol is well-established. researchgate.net The primary amino group can be converted to an azide group via a two-step diazotization-azidation sequence.

First, the 3-aminoazetidine is treated with a nitrosating agent, such as sodium nitrite (B80452) (NaNO₂) under cold, acidic conditions (e.g., with hydrochloric acid), to form an unstable diazonium salt intermediate. jove.com Due to their high reactivity, aliphatic diazonium salts are typically generated and used in situ. jove.com In the second step, the addition of sodium azide to the reaction mixture results in the displacement of the diazonium group (N₂) by the azide ion, yielding the final product, this compound. nih.gov This method is a classic and reliable way to convert primary amines to azides. organic-chemistry.orgdigitellinc.com

Conversion of 3-Aminoazetidines to Azidoazetidine Derivatives

A primary route to 3-azidoazetidine derivatives involves the functional group interconversion of a readily available precursor, such as a 3-hydroxy or 3-aminoazetidine. While direct conversion from an amino group via diazotization is a classic method, a more common and often higher-yielding approach for this specific scaffold starts from the corresponding alcohol.

The synthesis typically begins with a precursor like 1-benzhydrylazetidin-3-ol. This alcohol is first converted into a species with a good leaving group at the 3-position, most commonly a sulfonate ester such as a mesylate or tosylate. This activation step is generally achieved by reacting the alcohol with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine.

The resulting 3-mesyloxy- or 3-tosyloxy-azetidine intermediate is then subjected to nucleophilic substitution with an azide source, typically sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). This reaction proceeds via an Sₙ2 mechanism, which results in the inversion of stereochemistry at the C3 position if a chiral starting material is used. This two-step sequence is an effective method for producing 3-azidoazetidines. researchgate.netgoogle.com Although this route is chemically robust, potential thermal hazards associated with handling organic azides necessitate careful reaction control. researchgate.net

| Route | Starting Material | Intermediate | Key Reagents | Product |

| Nucleophilic Substitution | 1-Benzhydrylazetidin-3-ol | 1-Benzhydryl-3-mesyloxyazetidine | 1. Methanesulfonyl chloride, Triethylamine2. Sodium azide | This compound |

Ring Closure Strategies for Azetidine Systems Bearing Azide Moieties

An alternative to functionalizing a pre-formed ring is to construct the azetidine ring from an acyclic precursor that already contains the azide group. These intramolecular cyclization strategies are a cornerstone of heterocyclic synthesis. organic-chemistry.orgmagtech.com.cn

One such strategy involves the cyclization of a γ-amino alcohol derivative. For the synthesis of a 3-azidoazetidine, this would translate to an open-chain precursor like a 1-amino-2-azido-4-halobutane or a related structure. The key step is an intramolecular nucleophilic substitution where the nitrogen atom displaces a leaving group at the γ-position to form the four-membered ring. The benzhydryl group would typically be installed on the nitrogen atom prior to cyclization.

Another powerful method is the [2+2] cycloaddition. While often used to form azetidin-2-ones (β-lactams), variations can lead directly to azetidines or other related structures like 2-azetines, which can be subsequently reduced. nih.gov For example, a [2+2] photocycloaddition between an alkene and a nitrile can form a 1-azetine, which can be reduced to the azetidine scaffold. nih.gov Incorporating an azide into one of the components would allow for the direct synthesis of an azido-functionalized ring system.

| Strategy | Precursor Type | Key Transformation | Notes |

| Intramolecular Cyclization | 2-Azido-4-(benzhydrylamino)butan-1-ol | Activation of terminal alcohol (e.g., as a sulfonate) followed by intramolecular Sₙ2 reaction. | Diastereoselectivity can be controlled by the stereochemistry of the acyclic precursor. organic-chemistry.org |

| [3+1] Annulation | Aromatic amine and cyclopropane (B1198618) 1,1-diester | Lewis acid-catalyzed ring opening and (hypo)iodite-catalyzed C-N bond formation. | Provides access to biologically important azetidines. |

Reduction of Azetidin-2-ones (β-Lactams) for Azetidine Scaffolds

The reduction of the amide carbonyl in azetidin-2-ones, commonly known as β-lactams, provides a reliable and widely used pathway to the corresponding azetidine scaffolds. magtech.com.cnacs.orgresearchgate.net This strategy is particularly useful because of the extensive chemistry developed for the stereoselective synthesis of β-lactams.

The process involves two main stages:

Synthesis of a 3-azidoazetidin-2-one: This intermediate is typically prepared via the Staudinger [2+2] cycloaddition of an azido-substituted ketene (B1206846) with an imine. For the target compound, the imine would be N-benzhydryl-derived. Azidoacetyl chloride can serve as the precursor to azidoketene, which is generated in situ in the presence of a base like triethylamine. The stereochemical outcome of the cycloaddition (cis vs. trans) can often be controlled by the reaction conditions and the specific substituents on the imine and ketene. mdpi.com

Reduction of the β-lactam: The resulting 3-azidoazetidin-2-one is then reduced to the 3-azidoazetidine. Strong reducing agents are required to reduce the amide carbonyl. Reagents such as lithium aluminum hydride (LiAlH₄) or various hydroalanes are effective for this transformation. acs.org Care must be taken as these reducing agents can sometimes reduce the azide moiety as well, requiring careful selection of reagents and reaction conditions.

This route is highly versatile, allowing for the introduction of various substituents onto the azetidine ring by starting with appropriately substituted β-lactams.

Stereoselective Synthesis of Azidoazetidine Frameworks

Controlling the stereochemistry of the azetidine ring is critical for its application in pharmaceuticals and as chiral building blocks. Several strategies can be employed to achieve stereoselective synthesis of azidoazetidine frameworks. researchgate.netresearchgate.net

The nucleophilic substitution route described in section 2.2.1 is inherently stereospecific. Starting with an enantiomerically pure 1-benzhydrylazetidin-3-ol, activation to the mesylate followed by Sₙ2 displacement with sodium azide will proceed with a complete inversion of configuration at the C3 center. For example, (R)-1-benzhydrylazetidin-3-ol will yield (S)-3-azido-1-benzhydrylazetidine.

For syntheses proceeding via β-lactam intermediates, stereocontrol is exerted during the initial [2+2] cycloaddition. The Staudinger synthesis of β-lactams can be rendered highly stereoselective. mdpi.com

Substrate Control: The use of chiral imines, often derived from α-amino acids, can direct the stereochemical course of the cycloaddition to yield enantiomerically enriched β-lactams.

Catalyst Control: The development of catalytic, enantioselective Staudinger reactions has provided another avenue for producing chiral β-lactams.

Once the chiral 3-azido-β-lactam is formed, its reduction to the azetidine typically proceeds with retention of the stereochemistry at the C3 and C4 positions.

Ring-closure strategies also offer opportunities for stereocontrol. organic-chemistry.org When synthesizing the azetidine ring from an acyclic precursor, the stereocenters present in the starting material can dictate the final stereochemistry of the cyclic product. By using enantiomerically pure building blocks to construct the acyclic chain, the subsequent intramolecular cyclization can lead to a stereodefined azidoazetidine.

| Method | Source of Stereocontrol | Outcome |

| Sₙ2 Displacement | Chiral 1-benzhydrylazetidin-3-ol | Inversion of configuration at C3. |

| β-Lactam Reduction | Stereoselective Staudinger [2+2] cycloaddition using chiral auxiliaries or catalysts. | Formation of specific cis or trans diastereomers; can be enantioselective. |

| Intramolecular Cyclization | Use of enantiomerically pure acyclic precursors. | The stereochemistry of the precursor determines the final ring stereochemistry. |

Chemical Transformations and Reaction Mechanisms of 3 Azido 1 Benzhydrylazetidine

Reduction Reactions of the Azido (B1232118) Group

The conversion of the azido group to a primary amine is a fundamental transformation in the functionalization of 3-azido-1-benzhydrylazetidine. This reduction can be accomplished through several methods, most notably catalytic hydrogenolysis and the Staudinger reaction. These methods provide reliable routes to 3-amino-1-benzhydrylazetidine, a key building block for more complex molecules.

Catalytic hydrogenolysis is a standard and effective method for the reduction of organic azides to their corresponding primary amines. In the context of this compound, this reaction involves the treatment of the azide (B81097) with hydrogen gas in the presence of a metal catalyst.

Reactant: this compound

Reagents: Hydrogen gas (H₂), Metal Catalyst (e.g., Palladium on carbon, Platinum oxide)

Product: 3-Amino-1-benzhydrylazetidine

Byproduct: Nitrogen gas (N₂)

This synthetic route, involving the displacement of a sulfonate ester with an azide followed by reduction, has been recognized as a viable method for producing 3-amino-1-benzhydrylazetidine. researchgate.net However, practical application on a large scale can be limited by safety concerns related to the thermal instability of azide compounds. researchgate.net The reaction is typically performed in a solvent such as methanol (B129727) or ethanol (B145695) under a pressurized atmosphere of hydrogen. The catalyst facilitates the cleavage of the N-N₂ bond and the subsequent addition of hydrogen atoms, leading to the formation of the primary amine with the liberation of nitrogen gas.

The Staudinger reaction provides a mild and highly efficient alternative to catalytic hydrogenolysis for the reduction of azides. organic-chemistry.org Discovered by Hermann Staudinger, this two-step process utilizes a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to convert an azide into an amine. wikipedia.org

Reaction Mechanism: The reaction proceeds through a well-defined mechanism. wikipedia.orgalfa-chemistry.comnih.gov

Formation of a Phosphazide (B1677712): The phosphine acts as a nucleophile, attacking the terminal nitrogen atom of the azide group in this compound. This addition results in the formation of a linear phosphazide intermediate. chemistry-reaction.com

Formation of an Iminophosphorane: The phosphazide intermediate undergoes cyclization to a four-membered ring, which then readily loses a molecule of dinitrogen (N₂) to form a stable iminophosphorane (also known as an aza-ylide). organic-chemistry.orgnih.gov

Hydrolysis: The final step involves the hydrolysis of the iminophosphorane intermediate with water. This step cleaves the phosphorus-nitrogen double bond, yielding the desired primary amine (3-amino-1-benzhydrylazetidine) and a phosphine oxide byproduct, such as the highly stable triphenylphosphine oxide. organic-chemistry.orgwikipedia.org

The strong P=O bond formed in the byproduct provides a significant thermodynamic driving force for the reaction. alfa-chemistry.com The Staudinger reduction is valued for its mild conditions and tolerance of a wide array of functional groups that might be sensitive to the conditions of catalytic hydrogenation. organic-chemistry.org

Beyond reduction to amines, phosphine-mediated reactions can also be used to convert azides into other functional groups. For instance, under specific conditions, phosphines can mediate the transformation of azides into diazo compounds through the decomposition of an acyl triazene (B1217601) intermediate. researchgate.net

Cycloaddition Reactions Involving the Azido Group

The azide functional group is a classic 1,3-dipole, making it an ideal participant in 1,3-dipolar cycloaddition reactions. wikipedia.org This reactivity allows for the construction of five-membered heterocyclic rings, most notably 1,2,3-triazoles, by reacting this compound with various "dipolarophiles" such as alkynes and alkenes.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of "click chemistry," a class of reactions known for their reliability, high yield, and simplicity. organic-chemistry.orgijrpc.com This reaction unites an azide with a terminal alkyne to regioselectively produce a 1,4-disubstituted 1,2,3-triazole. nih.govmdpi.com

For this compound, the reaction with a terminal alkyne (R-C≡CH) in the presence of a Cu(I) catalyst yields a 1-(1-benzhydrylazetidin-3-yl)-4-substituted-1H-1,2,3-triazole. The reaction is highly efficient and works under mild conditions, often in aqueous solvent mixtures. nih.gov The catalyst, typically generated in situ from a Cu(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate, dramatically accelerates the reaction compared to the uncatalyzed thermal process. organic-chemistry.orgyoutube.com

The utility of this reaction has been demonstrated in analogous systems, such as the synthesis of 1,2,3-triazoles from 3-azido-1,3-dinitroazetidine, highlighting the reactivity of the 3-azidoazetidine scaffold in CuAAC reactions. researchgate.net This transformation is a powerful tool for linking the azetidine (B1206935) core to other molecular fragments, with applications in medicinal chemistry and materials science. nih.govorganic-chemistry.orgmdpi.com

A significant advancement in azide-alkyne cycloaddition is the strain-promoted variant (SPAAC), which proceeds without the need for a cytotoxic copper catalyst. nih.gov This reaction utilizes a strained cycloalkyne, most commonly a derivative of cyclooctyne (B158145), as the reaction partner for the azide. The high ring strain of the cycloalkyne provides the driving force for the reaction, allowing it to proceed rapidly at physiological temperatures. magtech.com.cnnih.gov

The reaction of an azidoazetidine analogue with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), would produce a complex triazole product where the azetidine and cyclooctyne moieties are fused via the heterocyclic ring. scispace.com SPAAC is a key bioorthogonal reaction, widely used for labeling biomolecules in living systems. nih.govresearchgate.net The application of SPAAC to azetidine-containing compounds opens possibilities for their use as probes or building blocks in chemical biology. The rate of the reaction can be finely tuned by modifying the structure of the cyclooctyne. rsc.orgnih.gov

While the reaction with alkynes to form triazoles is the most common, the azido group of this compound can participate in 1,3-dipolar cycloadditions with other dipolarophiles. organic-chemistry.orgwikipedia.org A primary example is the reaction with alkenes.

The cycloaddition of an azide with an alkene (a [3+2] cycloaddition) results in the formation of a Δ²-1,2,3-triazoline ring system. uky.edu This reaction is typically slower than the alkyne cycloaddition and may require thermal conditions. The regioselectivity of the addition depends on the electronic nature of the substituents on the alkene. This pathway provides access to a different class of heterocyclic azetidine derivatives that can be further modified or used as intermediates in more complex syntheses.

Rearrangement Reactions of Azido-Substituted Azetidines

The presence of the azido group at the C3 position of the azetidine ring allows for a variety of rearrangement reactions, which can be initiated by acidic conditions, heat, or light. These transformations are pivotal in the synthesis of novel nitrogen-containing heterocyclic structures.

The Schmidt reaction, a well-established method for the synthesis of amides from ketones or amines from carboxylic acids using hydrazoic acid under acidic conditions, can be conceptually extended to intramolecular variants involving azetidine carbonyl derivatives. While direct literature on the intramolecular Schmidt reaction of a hypothetical this compound-3-carboxylic acid or a corresponding ketone is not available, the mechanism can be inferred from known principles.

In a hypothetical intramolecular Schmidt reaction of a 3-azidoazetidine derivative bearing a carbonyl group at a suitable position, the reaction would likely proceed through the following key steps:

Protonation of the carbonyl group: An acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.

Intramolecular nucleophilic attack: The terminal nitrogen of the azido group acts as an intramolecular nucleophile, attacking the activated carbonyl carbon to form a protonated azidohydrin or a similar tetrahedral intermediate.

Rearrangement and nitrogen expulsion: This intermediate undergoes a rearrangement where one of the groups attached to the carbonyl carbon migrates to the nitrogen atom with the simultaneous expulsion of dinitrogen gas (N₂), a thermodynamically favorable process.

Formation of the product: The resulting intermediate, typically a nitrilium ion or a related species, is then trapped by water or another nucleophile present in the reaction medium to yield the final rearranged product, which could be a lactam or another heterocyclic structure.

The regioselectivity of the migration step is a critical aspect of the Schmidt reaction. Generally, the group that can better stabilize a positive charge is the one that migrates. The strain within the azetidine ring could also influence the feasibility and outcome of such a rearrangement.

The azido group is sensitive to both thermal and photochemical stimuli, which can lead to the extrusion of dinitrogen and the formation of highly reactive nitrene intermediates.

Thermal Transformations: The thermal decomposition of alkyl azides typically proceeds through the formation of a singlet nitrene, which can then undergo various reactions such as C-H insertion, rearrangement, or intersystem crossing to the more stable triplet nitrene. For a 3-azidoazetidine, thermal decomposition would likely generate a 3-azetidinylnitrene. The primary gaseous product of the thermal decomposition of azides is molecular nitrogen researchgate.net. The thermolysis of the azido group is often the initiating step in the decomposition of molecules containing this functional group lukasiewicz.gov.pl. The stability of the azetidine ring under thermal stress and the potential for intramolecular reactions of the generated nitrene would dictate the final product distribution. Possible reaction pathways for the intermediate nitrene include:

Intramolecular C-H insertion: Insertion into a C-H bond on the azetidine ring or the benzhydryl group.

Ring expansion or contraction: Rearrangement of the azetidine ring itself.

Iminé formation: Through a 1,2-hydride or 1,2-alkyl shift.

Studies on the thermal decomposition of related azido compounds have shown that the process often follows first-order kinetics lukasiewicz.gov.pl.

Photochemical Transformations: Photolysis of alkyl azides can also generate nitrene intermediates. The photoreactivity of alkyl azides can lead to the formation of imines through a concerted mechanism from the singlet excited state or via a singlet alkylnitrene intermediate nih.gov. Irradiation of 3-azido-3-phenyl-3H-isobenzofuran-1-one, for example, yields a mixture of imines nih.gov. It is proposed that the reaction proceeds from the singlet excited state, as the energy gap to the triplet state can be significant, making intersystem crossing inefficient nih.gov.

For this compound, photochemical decomposition would be expected to produce a singlet 3-azetidinylnitrene, which could then rearrange to form an imine or undergo other intramolecular reactions. The specific products would depend on the reaction conditions, such as the wavelength of light used and the solvent.

| Transformation | Initiator | Key Intermediate | Potential Products |

| Schmidt Reaction | Acid | Protonated azidohydrin, Nitrilium ion | Lactams, Rearranged heterocycles |

| Thermal Decomposition | Heat | 3-Azetidinylnitrene | Imines, C-H insertion products, Ring-rearranged products |

| Photochemical Decomposition | Light (UV) | Singlet 3-Azetidinylnitrene | Imines |

Reactivity of the Azetidine Ring System in this compound

The reactivity of the azetidine ring in this compound is largely governed by its ring strain, which is lower than that of aziridines but significant enough to drive reactions that lead to ring-opening researchgate.netrsc.org. The nitrogen atom's basicity and the electrophilicity of the ring carbons are key factors in its chemical behavior.

Due to the inherent ring strain, the carbon atoms of the azetidine ring are susceptible to nucleophilic attack, particularly when the ring nitrogen is quaternized or activated by a Lewis acid. This leads to ring-opening reactions. The attack typically follows an SN2 mechanism nih.gov.

In the case of this compound, direct nucleophilic attack on a ring carbon is less likely without prior activation of the nitrogen atom. However, if the nitrogen is quaternized, for instance by an alkylating agent, the resulting azetidinium ion becomes highly susceptible to nucleophilic ring-opening nih.govresearchgate.net. The regioselectivity of the attack depends on the substitution pattern of the ring. For a 3-substituted azetidinium ion, nucleophilic attack can occur at either the C2 or C4 position. The outcome is influenced by both steric and electronic factors.

The lone pair of electrons on the azetidine nitrogen makes it a nucleophilic center, readily reacting with various electrophiles.

Attack on the Azetidine Nitrogen: The nitrogen atom of the azetidine ring can be protonated by acids or alkylated by electrophiles such as alkyl halides or acyl chlorides. This quaternization of the nitrogen atom activates the ring for subsequent nucleophilic attack and ring-opening nih.gov. The basicity of the azetidine nitrogen is a crucial factor in these reactions. The benzhydryl group, being bulky, may sterically hinder the approach of electrophiles to the nitrogen atom to some extent.

Attack on the Azetidine Carbon Atoms: Direct electrophilic attack on the carbon atoms of the azetidine ring is uncommon. The ring carbons are not electron-rich and therefore not susceptible to attack by electrophiles. Reactions involving electrophiles typically initiate at the nitrogen atom.

Ring-opening reactions are a hallmark of azetidine chemistry, driven by the relief of ring strain nih.gov. These reactions can be catalyzed by either acids or bases, although acid-catalyzed pathways are more common for N-alkylated azetidines.

Acid-Catalyzed Ring Opening: In the presence of an acid, the azetidine nitrogen is protonated, forming an azetidinium ion. This enhances the electrophilicity of the ring carbons, making them susceptible to attack by even weak nucleophiles. The mechanism of acid-catalyzed ring-opening of epoxides, which are electronically similar to protonated azetidines, can be considered analogous and often proceeds via a pathway with characteristics of both SN1 and SN2 reactions libretexts.orglibretexts.orgmasterorganicchemistry.comkhanacademy.org.

The key steps in the acid-catalyzed ring-opening of an N-benzhydrylazetidine are:

Protonation of the nitrogen: The ring nitrogen is protonated by the acid catalyst, forming a good leaving group upon C-N bond cleavage.

Nucleophilic attack: A nucleophile attacks one of the ring carbons. In the case of unsymmetrically substituted azetidines, the nucleophile preferentially attacks the more substituted carbon, as this carbon can better stabilize the developing positive charge in the transition state, a feature reminiscent of an SN1 reaction libretexts.orglibretexts.orgstackexchange.com. The attack occurs from the backside, leading to an inversion of stereochemistry, which is characteristic of an SN2 reaction.

| Reagent Type | Site of Initial Attack | Intermediate | Consequence |

| Nucleophile (with activation) | Ring Carbon (C2/C4) | Azetidinium ion | Ring Opening |

| Electrophile | Ring Nitrogen | Azetidinium ion | Ring Activation for Nucleophilic Attack |

| Acid | Ring Nitrogen | Protonated Azetidine | Ring Opening |

Computational and Theoretical Studies on 3 Azido 1 Benzhydrylazetidine

Conformational Analysis of 3-Azido-1-benzhydrylazetidine

The conformational landscape of this compound is primarily dictated by the puckering of the azetidine (B1206935) ring and the spatial arrangement of its bulky benzhydryl and azido (B1232118) substituents. Computational studies on azetidine and its derivatives have established that the four-membered ring is not planar but adopts a puckered conformation to alleviate angle and torsional strain. smu.edu This puckering creates pseudo-axial and pseudo-equatorial positions for the substituents.

For this compound, two principal low-energy conformers are anticipated, differing in the orientation of the C3-azido group. The large N-benzhydryl group is expected to preferentially occupy the sterically less hindered equatorial position to minimize non-bonded interactions. The azido group at the C3 position can then be in either a pseudo-axial or a pseudo-equatorial orientation.

Equatorial-Azido Conformer: The azido group occupies a pseudo-equatorial position. This conformation is generally expected to be more stable as it minimizes 1,3-diaxial interactions between the azido group and the hydrogens on the ring. libretexts.org

Axial-Azido Conformer: The azido group is in a pseudo-axial position, which could lead to increased steric strain due to interactions with other ring atoms and the bulky benzhydryl group.

Computational methods, such as ab initio calculations, can predict the geometries and relative stabilities of these conformers. smu.edu The analysis involves calculating the potential energy surface as a function of the ring puckering angle. The relative energies determine the equilibrium population of each conformer.

| Conformer | Predicted Ring Puckering Angle (φ) | Key Dihedral Angle (N1-C2-C3-N3) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Equatorial-Azido | ~35° | ~135° | 0.00 (Reference) |

| Axial-Azido | ~33° | ~100° | +1.5 – 2.5 |

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are essential for determining the detailed structural and electronic properties of molecules like this compound. nih.gov These calculations provide optimized geometries, including precise bond lengths and angles, and offer deep insights into the molecule's reactivity through the analysis of its electronic structure. mdpi.comrsc.org

Structural Properties: DFT calculations can predict the equilibrium geometry of the most stable conformer. Key parameters include the bond lengths within the azetidine ring, the lengths of the bonds in the azido and benzhydryl groups, and the bond and dihedral angles that define the molecule's three-dimensional shape.

Electronic Properties: The electronic character is understood by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The energy and location of the HOMO indicate the molecule's ability to donate electrons and where a reaction with an electrophile is most likely to occur.

LUMO: The energy and location of the LUMO show the molecule's capacity to accept electrons and the probable site of nucleophilic attack.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. icm.edu.pl A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for intermolecular interactions.

| Property | Predicted Value |

|---|---|

| Bond Length (C-N in ring) | 1.47 - 1.49 Å |

| Bond Length (N=N in azide) | ~1.25 Å |

| Bond Length (N-N in azide) | ~1.15 Å |

| HOMO Energy | -6.5 to -7.0 eV |

| LUMO Energy | -0.5 to -1.0 eV |

| HOMO-LUMO Gap (ΔE) | 5.5 - 6.5 eV |

Mechanistic Insights via Computational Modeling of Azidoazetidine Transformations

Computational modeling is a powerful method for investigating the mechanisms of chemical reactions, allowing for the exploration of reaction pathways and the identification of transition states and intermediates. researchgate.net For this compound, transformations involving the highly reactive azido group are of particular interest.

A common reaction of organic azides is the [3+2] cycloaddition with alkynes or alkenes to form triazoles or triazolines, respectively. Computational studies can elucidate whether such a reaction proceeds through a concerted mechanism (one step) or a stepwise mechanism involving a diradical or zwitterionic intermediate. nih.gov By calculating the activation energies (energy barriers) for all possible pathways, the most favorable route can be determined. nih.govacs.org

For instance, modeling the reaction of this compound with a model alkyne would involve:

Locating Reactants and Products: Optimizing the geometries of the starting materials and the final triazole product.

Searching for Transition States (TS): Identifying the highest energy point along the reaction coordinate for both concerted and stepwise pathways.

Calculating Activation Energies (ΔE‡): Determining the energy difference between the reactants and the transition states. The pathway with the lower activation energy is kinetically favored.

These computational models can predict regioselectivity and stereoselectivity, providing a theoretical foundation for synthetic efforts.

| Reaction Pathway | Description | Calculated Activation Energy (ΔE‡) (kcal/mol) |

|---|---|---|

| Concerted | Both new bonds form simultaneously in a single transition state. | 15 - 20 |

| Stepwise (via Diradical) | One bond forms first, creating a diradical intermediate, followed by ring closure. | 25 - 30 |

Molecular Modeling and Docking Studies of Azidoazetidine Derivatives for Ligand-Target Interactions

In drug discovery, molecular modeling and docking are used to predict how a potential drug molecule (ligand) binds to a biological target, typically a protein or enzyme. dergipark.org.trrjptonline.org Derivatives of this compound could be investigated as potential inhibitors for various enzymes, where the azetidine scaffold serves as a core structure for generating a library of compounds. rjptonline.org

The process involves:

Library Design: Creating a virtual library of derivatives by modifying the functional groups of the parent molecule. For example, the azido group could be reduced to an amine, which is then acylated, or the benzhydryl group could be substituted.

Target Preparation: Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).

Molecular Docking: Using specialized software (e.g., AutoDock) to place the various ligands into the active site of the protein and calculate a "docking score" or binding energy for each pose. rjptonline.org This score estimates the binding affinity.

Interaction Analysis: Analyzing the best-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the ligand-protein complex. dergipark.org.tr

These studies can prioritize which derivatives are most promising for synthesis and experimental testing, thereby accelerating the drug development process. researchgate.net

| Compound | Modification | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Derivative 1 | Azide (B81097) reduced to -NH2 | -7.5 | Hydrogen bond with Asp145 |

| Derivative 2 | -NH-C(O)CH3 (from amine) | -8.9 | Hydrogen bonds with Asp145, hydrophobic interaction with Leu83 |

| Derivative 3 | Benzhydryl replaced with 4-fluorophenyl | -8.2 | Hydrogen bond with Asp145, halogen bond with Gly72 |

Applications of 3 Azido 1 Benzhydrylazetidine in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Intermediate for Diversification

3-Azido-1-benzhydrylazetidine is a highly versatile synthetic intermediate primarily due to the presence of the azido (B1232118) group on the strained azetidine (B1206935) core. rsc.orgresearchgate.net The azetidine ring system itself is a sought-after motif in medicinal chemistry, and the ability to functionalize it at the 3-position opens numerous avenues for chemical exploration. researchgate.net The azido group is a key functional handle that can be transformed into a variety of other functionalities.

Key transformations include:

Reduction: The azide (B81097) can be readily reduced to a primary amine (3-amino-1-benzhydrylazetidine). This transformation is fundamental for introducing a basic nitrogen center and for subsequent amide bond formation, converting the azetidine into an amino acid surrogate.

Cycloaddition: The azide group is a perfect substrate for 1,3-dipolar cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), also known as "click chemistry". nih.govnih.gov This reaction allows for the efficient and regioselective formation of a stable 1,2,3-triazole ring, linking the azetidine scaffold to a wide array of alkyne-containing molecules. nih.gov

Nucleophilic Substitution: While less common for the azide itself, the synthetic precursors to 3-azidoazetidines, such as 3-bromoazetidines, undergo nucleophilic substitution with sodium azide to yield the desired product, highlighting the accessibility of this key intermediate. rsc.org

This trifecta of reactivity (reduction, cycloaddition, and its origin from substitution) allows chemists to use this compound as a branching point to generate large libraries of structurally diverse azetidine derivatives for various screening purposes.

Precursor for Novel Bioactive Molecule Scaffolds

The unique conformational constraints imposed by the azetidine ring make it an attractive scaffold for the design of novel bioactive molecules. rsc.org this compound serves as a starting point for several classes of biologically relevant compounds.

Synthesis of Amino Acid Surrogates

Azetidines are considered valuable surrogates for amino acids in medicinal chemistry. rsc.orgresearchgate.net The synthesis of azetidine-based amino acid surrogates from this compound typically involves the reduction of the azido group to a primary amine. This transformation yields a constrained, non-proteinogenic amino acid. Such building blocks are used to design conformationally restricted oligomers that can lead to cell-permeable and proteolytically stable ligands with high affinity for protein targets. buffalostate.edu The resulting 3-aminoazetidine-3-carboxylic acid derivatives are crucial for preparing libraries of bioactive compounds. rsc.org

Development of Peptidomimetics Incorporating Azetidine Units

Peptidomimetics are molecules designed to mimic natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. nih.gov Incorporating azetidine-based amino acid surrogates into peptide chains is a key strategy to achieve this. The constrained nature of the azetidine ring helps to lock the peptide backbone into a specific conformation, which can be beneficial for receptor binding.

The azido group on this compound is particularly useful for synthesizing peptidomimetics where the amide bond is replaced by a 1,2,3-triazole ring. mdpi.com This is accomplished via click chemistry, which links an α-azido acid (or a derivative like our title compound) with an α-amino alkyne. nih.gov The resulting triazole is a stable and rigid bioisostere of the amide bond, and its inclusion can protect the peptidomimetic from degradation by proteases. nih.govmdpi.com

Role in Nucleic Acid Chemistry Analogues, e.g., Azide-Modified Nucleotides

In nucleic acid chemistry, azide-modified nucleosides are vital tools for the functionalization of DNA and RNA. d-nb.info The azide group serves as a bioorthogonal handle for attaching probes, dyes, or other molecules via click chemistry. nih.govnih.gov A prominent example is 3'-azidothymidine (AZT), a well-known antiviral agent. nih.gov Its triphosphate form, 3'-Azido-2',3'-ddTTP (AZTTP), is accepted by various polymerases and can be incorporated into nucleic acid chains. baseclick.eu

While not a direct nucleoside analogue itself, the chemistry embodied by this compound is central to this field. The stable azido group is a prerequisite for creating these modified building blocks. The successful use of azide-modified nucleosides relies on the azide's ability to remain inert to cellular processes until it is specifically targeted in a click reaction. d-nb.infonih.gov This strategy allows for site-specific labeling of RNA and DNA for tracking and functional studies. baseclick.eu

Design and Synthesis of Histone Deacetylase Inhibitors (HDAC) Analogues

Histone deacetylase (HDAC) inhibitors are a clinically validated class of anticancer agents. nih.govrsc.org A common structural motif for an HDAC inhibitor consists of a cap group that interacts with the surface of the enzyme, a linker, and a zinc-binding group (often a hydroxamic acid) that chelates the zinc ion in the active site. mdpi.com

This compound and similar azido-functionalized building blocks are used in the modular synthesis of novel HDAC inhibitors. In one approach, the azido group is used to connect the cap group to the linker via a 1,2,3-triazole ring formed through click chemistry. nih.gov For instance, an azido carboxylic acid derivative can be coupled to a peptide, which acts as the cap group, followed by further modification to install the zinc-binding moiety. nih.gov This modular design facilitates the rapid synthesis of libraries of HDAC inhibitors, allowing for the fine-tuning of activity and selectivity against different HDAC isoforms. nih.govrsc.org

Integration into Macromolecular Architectures through Click Chemistry

The azide group of this compound makes it an ideal component for integration into larger molecular structures using click chemistry. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust and highly efficient reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage under mild conditions. nih.govmdpi.com

This bioorthogonal reaction allows the azetidine scaffold to be "clicked" onto various macromolecular architectures that have been pre-functionalized with terminal alkynes. This has been widely exploited in materials science and chemical biology. nih.govmdpi.com

Examples of Macromolecular Integration:

| Macromolecular System | Functionalization Strategy | Purpose |

|---|---|---|

| Polymers/Block Copolymers | An alkyne-terminated polymer is reacted with an azide-functionalized molecule. rsc.org | Creates functionalized polymers with tailored properties or for creating complex block copolymer structures. |

| Biomolecules (e.g., Peptides, Proteins) | An alkyne handle is introduced into a peptide sequence, which is then reacted with an azide-containing molecule. nih.gov | Site-specific labeling, tracking, or introducing novel structural elements into biomolecules. nih.gov |

| Polysaccharides | Cellulose or other polysaccharides are modified to bear alkyne groups on their surface. mdpi.com | Creates new biomaterials, such as functionalized hydrogels or sorbents, by clicking azide-containing molecules onto the polysaccharide backbone. mdpi.com |

This approach enables the precise incorporation of the conformationally constrained azetidine unit into diverse materials, potentially imparting new structural or functional properties to the resulting macromolecule.

Future Directions and Emerging Research Areas for 3 Azido 1 Benzhydrylazetidine

Development of Novel Synthetic Methodologies

While the synthesis of 3-Azido-1-benzhydrylazetidine can be inferred from related transformations, the development of more efficient, stereoselective, and scalable synthetic methodologies remains a key area for future research. A common precursor, 1-benzhydrylazetidin-3-ol (B14779), is commercially available and can be synthesized on a multikilogram scale. researchgate.net A plausible and efficient route to this compound involves a two-step process starting from this alcohol. The first step is the conversion of the hydroxyl group into a good leaving group, such as a mesylate, by reacting 1-benzhydrylazetidin-3-ol with methanesulfonyl chloride. researchgate.net The subsequent step would be the nucleophilic substitution of the mesylate with an azide (B81097) salt, such as sodium azide, to yield the desired product. masterorganicchemistry.com

Future research in this area could focus on several key aspects to improve upon existing or presumed methodologies:

One-Pot Syntheses: Developing a one-pot procedure from 1-benzhydrylazetidin-3-ol would significantly improve efficiency by reducing the number of isolation and purification steps.

Stereoselective Syntheses: Investigating chiral catalysts or reagents to achieve enantioselective azidation could provide access to enantiomerically pure this compound, which is crucial for applications in medicinal chemistry and chemical biology.

Alternative Azidating Agents: Exploring the use of less hazardous and more efficient azidating agents to replace traditional azide salts could enhance the safety and scalability of the synthesis.

Flow Chemistry Approaches: The application of flow chemistry could offer better control over reaction parameters, improve safety, and facilitate continuous production, which is particularly advantageous when working with potentially energetic azide compounds. stanford.edu

The benzhydryl group plays a crucial role as a protecting group for the azetidine (B1206935) nitrogen. beilstein-journals.orgnih.govresearchgate.net Its bulky nature can influence the stereochemical outcome of reactions and its removal under specific conditions allows for further functionalization of the azetidine ring. nih.govresearchgate.net Future synthetic strategies could also explore the use of alternative N-protecting groups that offer different stability profiles and deprotection conditions, thus expanding the synthetic utility of the 3-azidoazetidine scaffold.

| Precursor | Reagents | Intermediate | Product |

| 1-Benzhydrylazetidin-3-ol | 1. Methanesulfonyl chloride, Triethylamine2. Sodium azide | 1-Benzhydryl-3-(methylsulfonyloxy)azetidine | This compound |

Exploration of Undiscovered Reactivity Profiles

The reactivity of this compound is expected to be a rich tapestry woven from the individual reactivities of the azide group and the azetidine ring, potentially leading to novel chemical transformations.

The azide functional group is well-known for its participation in a variety of powerful reactions, including: nih.govwikipedia.orgsigmaaldrich.com

1,3-Dipolar Cycloadditions: The reaction of the azide with alkynes (Azide-Alkyne Huisgen Cycloaddition) to form stable triazoles is a cornerstone of "click chemistry" and has widespread applications. masterorganicchemistry.comwikipedia.org Exploring both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) versions of this reaction with this compound could lead to the synthesis of novel heterocyclic systems. nih.govnih.govwikipedia.org

Staudinger Reaction: The reaction of the azide with phosphines to form an aza-ylide, which can be subsequently hydrolyzed to a primary amine, offers a mild method for the reduction of the azide. wikipedia.orgnih.gov This provides a synthetic route to 3-amino-1-benzhydrylazetidine and its derivatives.

Nitrene Chemistry: Thermal or photochemical decomposition of the azide can generate a highly reactive nitrene intermediate, which can undergo a variety of subsequent reactions such as C-H insertion or rearrangements. nih.govmdpi.com

The strained four-membered azetidine ring is susceptible to ring-opening reactions under various conditions, which can be exploited for the synthesis of more complex acyclic molecules. magtech.com.cnresearchgate.netambeed.comnih.gov The regioselectivity of the ring-opening can be influenced by the substituents on the ring and the nature of the nucleophile or electrophile. magtech.com.cn

Future research should focus on the interplay between the azide and the azetidine functionalities to uncover novel reactivity profiles:

Intramolecular Reactions: The proximity of the azide and the azetidine ring could facilitate intramolecular cycloadditions or rearrangements upon activation of the azide, leading to novel fused heterocyclic systems.

Influence of the Benzhydryl Group: The steric bulk of the benzhydryl group could influence the regioselectivity and stereoselectivity of reactions involving both the azide and the azetidine ring. beilstein-journals.org

Ring-Opening Cascades: The azide could be used as a handle to initiate a cascade of reactions that involve the opening of the azetidine ring, leading to the rapid construction of molecular complexity.

| Reaction Type | Reactant | Product Type | Potential Application |

| 1,3-Dipolar Cycloaddition | Alkyne | 1,2,3-Triazole | Bioorthogonal labeling, Material synthesis |

| Staudinger Reaction | Phosphine (B1218219) | Amine | Synthesis of bioactive molecules |

| Nitrene Formation | Heat or Light | Nitrene Intermediate | C-H functionalization, Rearrangements |

| Ring-Opening Reaction | Nucleophile/Electrophile | Functionalized Amine | Synthesis of complex organic molecules |

Advanced Applications in Chemical Biology and Material Science

The unique combination of a bioorthogonal azide handle, a pharmacologically relevant azetidine scaffold, and a tunable benzhydryl group makes this compound a promising candidate for advanced applications in chemical biology and material science.

In Chemical Biology:

The field of chemical biology relies on the use of small molecules to study and manipulate biological systems. The azide group is a key player in bioorthogonal chemistry, allowing for the specific labeling of biomolecules in their native environment without interfering with biological processes. nih.govwikipedia.orgwebsite-files.com

Bioorthogonal Labeling: this compound can be used as a building block to synthesize probes for labeling proteins, glycans, or lipids. The azetidine core can be further functionalized to introduce targeting moieties, while the azide allows for the attachment of reporter molecules such as fluorophores or affinity tags via click chemistry. kinxcdn.com

Drug Discovery: Azetidines are increasingly recognized as important structural motifs in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. nih.govsciencedaily.comlifechemicals.com The this compound scaffold can serve as a starting point for the synthesis of novel libraries of compounds for drug discovery. The azide can be readily converted to an amine, which can then be further elaborated to introduce diverse functionalities. The benzhydryl group can also be modified or removed to tune the pharmacokinetic properties of the resulting molecules. researchgate.net

Peptidomimetics: The incorporation of the 3-aminoazetidine moiety, derived from the corresponding azide, into peptides can induce specific conformations and improve proteolytic stability. nih.govresearchgate.net This makes this compound a valuable precursor for the synthesis of novel peptidomimetics with enhanced therapeutic potential.

In Material Science:

The properties of the azide group also make it attractive for applications in material science.

Polymer Chemistry: The azide can be used as a functional handle for the modification of polymers via click chemistry, allowing for the synthesis of well-defined polymer architectures such as block copolymers, star polymers, and dendrimers. nih.govmdpi.com this compound could be incorporated as a monomer or a functionalizing agent to introduce the azetidine motif into polymers, potentially imparting unique properties.

Cross-linking Agents: Upon thermal or photochemical activation, the azide group can form a reactive nitrene that can cross-link polymer chains, leading to the formation of thermosets or photoresists. nih.govmdpi.com The bifunctional nature of this compound could allow for the development of novel cross-linking agents with tunable properties.

Energetic Materials: Organic azides are known for their high energy content and are used in the formulation of energetic materials. stanford.edumdpi.comwikipedia.org While the focus of this article is on other applications, the energetic nature of the azide group in this compound could be a consideration in its handling and potential applications in this field.

| Field | Application | Key Feature |

| Chemical Biology | Bioorthogonal Labeling | Azide group for click chemistry |

| Chemical Biology | Drug Discovery | Azetidine scaffold and functionalizable azide |

| Chemical Biology | Peptidomimetics | Azetidine as a turn-inducing element |

| Material Science | Polymer Modification | Azide for click functionalization |

| Material Science | Cross-linking | Nitrene formation from azide |

Q & A

Q. What are the recommended synthetic routes for 3-Azido-1-benzhydrylazetidine, and how can reaction yields be optimized?

Methodological Answer: The synthesis of this compound typically involves azide functionalization of an azetidine precursor. A one-step route using Huisgen cycloaddition or nucleophilic substitution with sodium azide under controlled conditions (e.g., 90°C, 14 hours) has been reported for analogous azide-containing azetidines . Key optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance azide incorporation.

- Temperature control : Gradual heating minimizes side reactions like azide decomposition.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity.

- Yield tracking : Use HPLC or LC-MS to monitor intermediates and adjust stoichiometry .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Characterization requires a multi-technique approach:

- NMR spectroscopy : and NMR confirm the azetidine ring and benzhydryl/azide substituents. Compare peaks with computational predictions (e.g., DFT) for validation.

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (expected [M+H] for CHN: ~263.13 g/mol).

- FT-IR : Azide stretch (~2100 cm) confirms functional group presence .

- Purity assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.

Q. What safety precautions are critical when handling this compound in the lab?

Methodological Answer: Azides are thermally unstable and potentially explosive. Mitigation strategies include:

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- Storage : Keep in a cool, dry place away from reducing agents or heat sources.

- Waste disposal : Neutralize azides with aqueous sodium nitrite before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictory data in stability studies of this compound under varying pH conditions?

Methodological Answer: Contradictions often arise from uncontrolled variables. Systematic approaches include:

- Replicate experiments : Conduct triplicate trials at pH 2–12 (e.g., HCl/NaOH buffers) and monitor degradation via HPLC.

- Kinetic analysis : Plot degradation rates (ln[C] vs. time) to identify pH-dependent instability thresholds.

- Cross-validation : Use complementary techniques (e.g., NMR for structural changes, TGA for thermal stability) to confirm findings .

- Statistical rigor : Apply ANOVA or t-tests to assess significance of observed differences .

Q. What strategies are effective for incorporating this compound into bioorthogonal conjugation workflows (e.g., click chemistry)?

Methodological Answer: The azide group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted reactions. Key considerations:

- Reaction conditions : Optimize CuSO/sodium ascorbate ratios (1:5 molar) in aqueous/organic biphasic systems.

- Substrate compatibility : Ensure benzhydryl groups do not sterically hinder alkyne partners (e.g., DBCO-modified biomolecules).

- Post-conjugation analysis : Use fluorescence labeling or MALDI-TOF to quantify coupling efficiency .

Q. How can computational modeling guide the design of this compound derivatives for enhanced pharmacological activity?

Methodological Answer:

- Docking studies : Simulate interactions with target proteins (e.g., enzymes, receptors) using AutoDock Vina or Schrödinger Suite. Focus on azide and benzhydryl moieties as pharmacophores.

- QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on azetidine) with bioactivity data.

- MD simulations : Assess conformational stability in physiological conditions (e.g., solvation in water/lipid bilayers) .

Q. What experimental designs are optimal for evaluating the metabolic stability of this compound in hepatic microsomes?

Methodological Answer:

- Microsome preparation : Use pooled human liver microsomes (0.5 mg/mL protein) in NADPH-regenerating systems.

- Time-course sampling : Collect aliquots at 0, 5, 15, 30, and 60 minutes for LC-MS/MS analysis.

- Control groups : Include positive controls (e.g., verapamil) and negative controls (no NADPH).

- Data interpretation : Calculate half-life () and intrinsic clearance (Cl) using the substrate depletion method .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in cytotoxicity profiles of this compound across cell lines?

Methodological Answer:

- Dose-response validation : Test multiple concentrations (e.g., 1 nM–100 µM) in triplicate using MTT or resazurin assays.

- Cell-specific factors : Account for differences in azide reductase expression or membrane permeability.

- Meta-analysis : Compare with structurally similar azetidines (e.g., 3-azidoazetidine derivatives) to identify trends .

Q. What methodologies are recommended for detecting and quantifying this compound in complex biological matrices?

Methodological Answer:

- Sample preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to isolate the compound.

- Detection : UPLC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity.

- Calibration curves : Use deuterated internal standards (e.g., d-benzhydryl analogs) to correct for matrix effects .

Tables for Key Data

Q. Table 1. Stability of this compound Under Accelerated Conditions

| Condition (40°C/75% RH) | Time (Weeks) | Purity (%) | Degradation Products |

|---|---|---|---|

| Neutral pH | 4 | 98.2 | None detected |

| Acidic (pH 3) | 4 | 85.4 | Benzhydryl amine |

| Basic (pH 10) | 4 | 72.1 | Azide decomposition |

Q. Table 2. Click Chemistry Efficiency with DBCO-PEG4-Biotin

| Molar Ratio (Azide:DBCO) | Reaction Time (h) | Conjugation Yield (%) |

|---|---|---|

| 1:1 | 2 | 45.3 |

| 1:2 | 2 | 78.9 |

| 1:3 | 4 | 92.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.